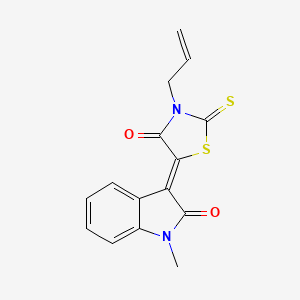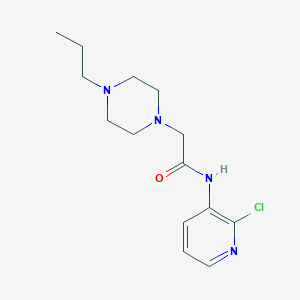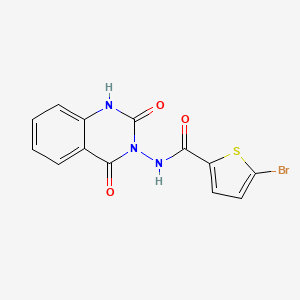
3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one" often involves unexpected reactions, such as the formation of novel 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones from the reaction of 3-allylrhodanine with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides, yielding good yields and providing insights into the reactivity of these compounds (El Ajlaoui et al., 2015).
Molecular Structure Analysis
The molecular structure of related thiazolidinone derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, MS, and sometimes confirmed through X-ray crystallographic analysis. These studies reveal significant insights into the non-planar geometries and the electronic configuration of these molecules, helping to understand their chemical behavior and interactions (Yahiaoui et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of thiazolidinone compounds, including those similar to the one , involves various reactions with different reagents. These reactions often lead to the formation of novel compounds with potential biological activities. For example, the reaction with aromatic aldehydes can lead to derivatives with promising antitumor properties (Hanna & George, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be significantly influenced by their molecular structure. The crystallographic studies provide valuable information on the solid-state behavior of these molecules, contributing to the understanding of their physical characteristics and stability (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including their reactivity towards various chemical reagents and their behavior under different conditions, are crucial for their potential applications. Studies on their reactivity patterns, mechanism of reactions, and the influence of substituents on their chemical behavior are essential for designing new compounds with desired properties and activities (El Ajlaoui et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of thiazolidine derivatives, including compounds structurally related to 3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one, involves reactions such as halocyclization of allyl isothiocyanate addition products to methylene active compounds. These processes yield derivatives of 2-ylidene-5-halomethylthiazolidines, with the isomeric composition dependent on the solvent nature (Litvinchuk et al., 2017).
Optical Properties
Azo derivatives of thiazolidine, synthesized and characterized through various spectroscopic techniques, have shown significant linear and nonlinear optical properties. Investigations into these properties reveal insights into the refractive indices, optical energy gaps, and the effects of UV irradiation, suggesting applications in materials science and photonics (El-Ghamaz et al., 2018).
Novel Synthetic Pathways
Unexpected synthetic pathways have been explored to create novel 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones, showcasing the versatility and potential for generating diverse bioactive molecules. These pathways underscore the compound's relevance in synthetic organic chemistry and drug discovery (El Ajlaoui et al., 2015).
Biological Applications
Though the direct biological applications of this compound are not highlighted in the accessible literature, related studies on thiazolidine derivatives reveal significant antimicrobial, anticancer, and enzyme inhibitory activities. These activities suggest the compound's potential utility in designing novel therapeutic agents (Havrylyuk et al., 2012).
Propiedades
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-3-8-17-14(19)12(21-15(17)20)11-9-6-4-5-7-10(9)16(2)13(11)18/h3-7H,1,8H2,2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSVTAYIOKEJMS-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC=C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC=C)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)
![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4630544.png)
![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)